molecular formula C17H18N2O4S B4411084 N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide

N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4411084
M. Wt: 346.4 g/mol
InChI Key: IOFQQDZOFFNWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as ESI-09, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is a small molecule inhibitor of RAC1, a protein involved in various cellular processes, including cell migration, proliferation, and differentiation.

Mechanism of Action

N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide inhibits RAC1 by binding to its effector-binding domain, thereby preventing the interaction of RAC1 with downstream effectors. RAC1 is a small GTPase that cycles between its active GTP-bound form and inactive GDP-bound form. Inhibition of RAC1 by this compound stabilizes RAC1 in its inactive GDP-bound form, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell migration, proliferation, and differentiation. In cancer, this compound has been shown to induce apoptosis and reduce tumor growth and metastasis. In neurodegenerative disorders, this compound has been shown to protect against neurotoxicity and improve cognitive function. In cardiovascular diseases, this compound has been shown to reduce neointima formation and restenosis.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for RAC1. However, this compound also has some limitations, including its low solubility in water and potential off-target effects.

Future Directions

For N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide research include the development of more potent and selective RAC1 inhibitors, evaluation of its safety and efficacy in clinical trials, investigation of its potential in combination with other therapies, and the development of novel drug delivery systems.

Scientific Research Applications

N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer, RAC1 has been shown to play a crucial role in tumor growth, invasion, and metastasis. Inhibition of RAC1 by this compound has been shown to reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
In neurodegenerative disorders, RAC1 has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Inhibition of RAC1 by this compound has been shown to protect against neurotoxicity and improve cognitive function in preclinical models of Alzheimer's disease.
In cardiovascular diseases, RAC1 has been shown to play a critical role in vascular smooth muscle cell proliferation and migration. Inhibition of RAC1 by this compound has been shown to reduce neointima formation and restenosis in preclinical models of vascular injury.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-24(22,23)19-15-9-7-13(8-10-15)17(21)18-16-6-4-5-14(11-16)12(2)20/h4-11,19H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFQQDZOFFNWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.